

Molecular structure and conformation of 4-isopropylcyclohexanone

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Compound of Interest

Compound Name: 4-Isopropylcyclohexanone

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An In-depth Technical Guide to the Molecular Structure and Conformation of **4-isopropylcyclohexanone**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of **4-isopropylcyclohexanone**, a molecule of interest in various chemical synthesis applications, including pharmaceuticals and fragrances.^[1] This document details the molecule's structural properties, conformational dynamics, and the experimental and computational methodologies used for its characterization.

Molecular Identity and Physicochemical Properties

4-isopropylcyclohexanone is a disubstituted cyclohexane containing a ketone functional group and an isopropyl substituent at the C4 position. Its fundamental properties are summarized in the table below.

Property	Value
Molecular Formula	C ₉ H ₁₆ O
Molecular Weight	140.22 g/mol [2]
IUPAC Name	4-propan-2-ylcyclohexan-1-one[2]
CAS Number	5432-85-9
Appearance	Colorless to Light yellow clear liquid
Boiling Point	215 °C
Flash Point	80 °C
Specific Gravity	0.92 (20/20)

Conformational Analysis

The structure and reactivity of **4-isopropylcyclohexanone** are dictated by the conformational preferences of its six-membered ring. Like cyclohexane, it predominantly adopts a chair conformation to minimize angle and torsional strain.[3] The presence of the sp²-hybridized carbonyl carbon introduces some flattening of the ring compared to cyclohexane.

The key to understanding the conformation of **4-isopropylcyclohexanone** lies in the orientation of the bulky isopropyl group, which can occupy either an axial or an equatorial position. These two chair conformations are in rapid equilibrium through a process known as a ring flip.

Chair Conformations and Steric Hindrance

The two primary chair conformations are in equilibrium. However, they are not isoenergetic. The conformer with the isopropyl group in the equatorial position is significantly more stable.

- **Equatorial Conformer:** The isopropyl group points away from the ring, minimizing steric interactions.
- **Axial Conformer:** The isopropyl group is brought into close proximity with the axial hydrogens at the C2 and C6 positions. This leads to unfavorable steric repulsion known as 1,3-diaxial

interactions, which destabilizes this conformation.[4]

The energetic preference for the equatorial position is quantified by the "A-value," which represents the Gibbs free energy difference (ΔG) between the axial and equatorial conformers.[5]

Quantitative Conformational Energy

The A-value is a measure of the steric bulk of a substituent.[5] A larger A-value indicates a stronger preference for the equatorial position.[5]

Substituent	A-value (kcal/mol)
-CH ₃ (Methyl)	1.74[5]
-CH ₂ CH ₃ (Ethyl)	1.79
-CH(CH ₃) ₂ (Isopropyl)	2.15 - 2.2[6][7]
-C(CH ₃) ₃ (tert-Butyl)	~5.0[5]

The A-value for an isopropyl group is approximately 2.15-2.2 kcal/mol.[6][7] This significant energy difference means that at equilibrium, the vast majority of **4-isopropylcyclohexanone** molecules will exist in the conformation where the isopropyl group is in the equatorial position.

Experimental and Computational Protocols

The conformational equilibrium of **4-isopropylcyclohexanone** can be determined through various experimental and computational techniques.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis in solution.[8][9] Low-temperature NMR can be used to "freeze out" the individual chair conformers, allowing for their direct observation. At room temperature, where the ring flip is rapid, an averaged spectrum is observed. The relative populations of the conformers can be determined by analyzing the coupling constants (J values).

Detailed Methodology:

- **Sample Preparation:** A solution of **4-isopropylcyclohexanone** is prepared in a suitable deuterated solvent (e.g., CDCl_3 , acetone- d_6).
- **^1H NMR Spectrum Acquisition:** A high-resolution ^1H NMR spectrum is acquired. The signal for the proton at C4 (the proton attached to the same carbon as the isopropyl group) is of particular interest.
- **Analysis of Coupling Constants:** The multiplicity and coupling constants of the C4 proton are analyzed. The magnitude of the vicinal coupling constants (3J) between the C4 proton and the adjacent C3 and C5 protons depends on the dihedral angle between them, which is different for axial and equatorial orientations.
 - A large 3J value (typically 8-13 Hz) is indicative of an axial-axial relationship.
 - A smaller 3J value (typically 2-5 Hz) indicates an axial-equatorial or equatorial-equatorial relationship.
- **Equilibrium Calculation:** The observed, time-averaged coupling constant (J_{obs}) is a weighted average of the coupling constants for the pure axial (J_{ax}) and equatorial (J_{eq}) conformers: $J_{\text{obs}} = x_{\text{eq}} * J_{\text{eq}} + x_{\text{ax}} * J_{\text{ax}}$ where x_{eq} and x_{ax} are the mole fractions of the equatorial and axial conformers, respectively ($x_{\text{eq}} + x_{\text{ax}} = 1$). By using reference values for J_{ax} and J_{eq} , the mole fractions and thus the equilibrium constant ($K_{\text{eq}} = x_{\text{eq}} / x_{\text{ax}}$) can be calculated.
- **Free Energy Calculation:** The Gibbs free energy difference (ΔG) is then calculated using the equation: $\Delta G = -RT \ln(K_{\text{eq}})$

Computational Protocol: Quantum Chemical Calculations

Computational chemistry provides detailed insights into the geometry and relative energies of the conformers.^[10] Density Functional Theory (DFT) is a common method for this type of analysis.

Detailed Methodology:

- **Structure Building:** The 3D structures of both the axial and equatorial chair conformers of **4-isopropylcyclohexanone** are built using molecular modeling software (e.g., Avogadro, GaussView).[4]
- **Geometry Optimization:** The geometry of each conformer is optimized to find the lowest energy structure for that conformation. This is typically done using a quantum chemical method like DFT with a suitable basis set (e.g., B3LYP/6-31G(d)).
- **Frequency Calculation:** A frequency calculation is performed on each optimized structure to confirm that it is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections.
- **Energy Calculation:** The electronic energies of the optimized conformers are calculated. The relative energy difference (ΔE) is determined by subtracting the energy of the more stable conformer (equatorial) from the less stable one (axial).
- **Gibbs Free Energy Calculation:** The Gibbs free energy of each conformer is calculated by adding the thermal corrections to the electronic energy. The difference in Gibbs free energy (ΔG) provides a theoretical A-value that can be compared with experimental results.

Mandatory Visualizations

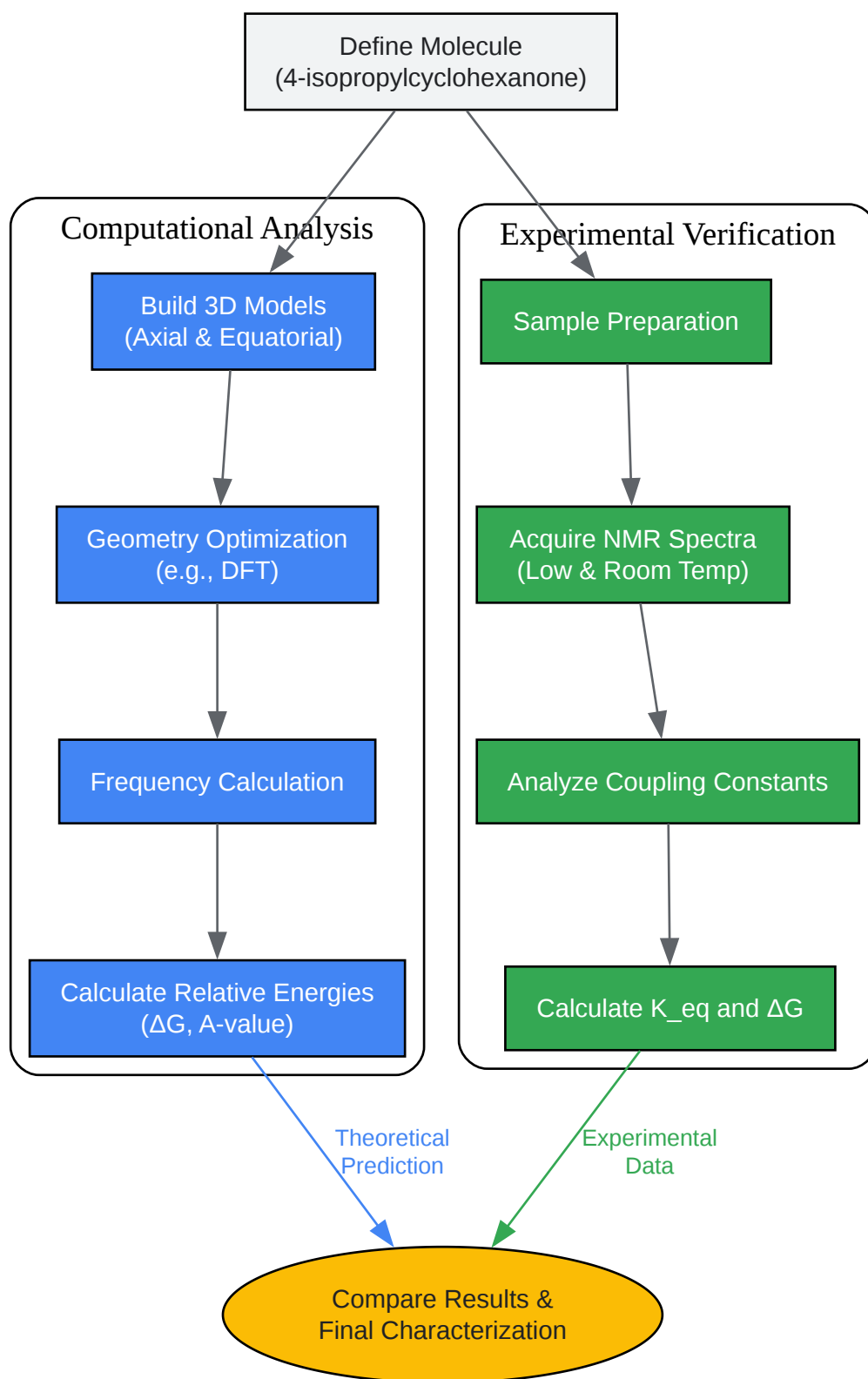
Conformational Equilibrium of 4-isopropylcyclohexanone

The following diagram illustrates the dynamic equilibrium between the two chair conformations of **4-isopropylcyclohexanone**.

Caption: Chair-chair interconversion of **4-isopropylcyclohexanone**.

Workflow for Conformational Analysis

This diagram outlines the integrated experimental and computational workflow for studying molecular conformations.



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Caption: Integrated workflow for conformational analysis.

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